molecular formula C10H9ClN2S B6210904 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole CAS No. 1467308-68-4

2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole

Cat. No.: B6210904
CAS No.: 1467308-68-4
M. Wt: 224.71 g/mol
InChI Key: WLIBZUFUBAZOAJ-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a cornerstone of chemical research, distinguished by their cyclic structures containing atoms of at least two different elements. isres.org These rings are commonly found in a vast number of bioactive molecules and are considered vital pharmacophores in the development of new drugs with a wide array of therapeutic properties. mdpi.comgavinpublishers.com The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties, biological activity, and safety profiles to these compounds. mdpi.com Their structural diversity allows them to interact with various biological targets, making them indispensable scaffolds in drug design. nih.govresearchgate.net

Historical Context and Evolution of Thiadiazole Chemistry

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.orgnih.govwikipedia.org There are four possible isomers based on the relative positions of the heteroatoms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgwikipedia.org The history of thiadiazole chemistry dates back to the 19th century, with the 1,2,4-isomer being first described in 1821. isres.org Early research focused on their fundamental synthesis and reactivity. Over time, the development of synthetic methodologies, such as the Hurd-Mori reaction for 1,2,3-thiadiazoles, expanded the accessibility and diversity of these compounds. wikipedia.org Initially, some 1,3,4-thiadiazole derivatives gained recognition for their use in antibacterial sulfonamides, marking their entry into the pharmaceutical landscape. gavinpublishers.com

Importance of the 1,3,4-Thiadiazole Core in Medicinal and Agrochemical Chemistry

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and agrochemical chemistry due to its wide spectrum of biological activities. gavinpublishers.comnih.gov This versatility stems from the ring's strong aromaticity, which contributes to its high in vivo stability. gavinpublishers.com In medicinal chemistry, the 1,3,4-thiadiazole nucleus is a key component in drugs with various pharmacological actions, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties. researchgate.netacs.orgnih.gov Its structural similarity to pyrimidine allows it to act as a bioisostere, enabling it to interfere with biological processes like DNA replication. mdpi.com

Several FDA-approved drugs incorporate the 1,3,4-thiadiazole moiety, underscoring its therapeutic importance. mdpi.com

Examples of Commercially Available Drugs Featuring the 1,3,4-Thiadiazole Core

Drug Name Therapeutic Class Function
Acetazolamide Diuretic Carbonic Anhydrase Inhibitor
Methazolamide Diuretic Carbonic Anhydrase Inhibitor

In the agrochemical sector, 1,3,4-thiadiazole derivatives have been successfully developed as pesticides. sci-hub.st Compounds like Tebuthiuron are utilized as herbicides for selective weed control in crops such as corn and sugarcane. researchgate.net

Current Research Landscape of Substituted 1,3,4-Thiadiazole Derivatives

The current research landscape for substituted 1,3,4-thiadiazoles is vibrant, with a significant focus on synthesizing novel derivatives and evaluating their biological potential. researchgate.net A major area of investigation is the development of anticancer agents, where 2,5-disubstituted 1,3,4-thiadiazoles represent the most abundant and promising class. mdpi.comnih.gov Researchers are actively exploring the structure-activity relationships (SAR) to understand how different substituents on the thiadiazole ring influence their pharmacological profiles. researchgate.netnih.gov This involves creating libraries of compounds with diverse functional groups and testing them against various biological targets.

Recent studies have highlighted numerous derivatives with significant bioactivity.

Selected Research Findings on Substituted 1,3,4-Thiadiazole Derivatives

Derivative Class Biological Activity Key Findings
Ciprofloxacin-derived 1,3,4-thiadiazoles Anticancer Showed potent activity against several cancer cell lines. mdpi.com
2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole Antituberculosis Exhibited high inhibitory activity against Mycobacterium tuberculosis H37Rv. acs.org
2,5-disubstituted-1,3,4-thiadiazoles Fungicidal Demonstrated considerable activity against various fungi, especially Phytophthora infestans. nih.gov
5-phenyl-1,3,4-thiadiazol-2-amine derivatives Anticancer A novel derivative showed good anti-proliferative effects against colon (LoVo) and breast (MCF-7) cancer cells. nih.gov

Rationale for Investigating 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established chemical and biological properties of its constituent parts. The core structure is the 5-phenyl-1,3,4-thiadiazole scaffold, a moiety frequently associated with significant biological activity, particularly anticancer effects. nih.govnih.gov The phenyl group at the 5-position is a common feature in many potent thiadiazole derivatives.

The novelty and primary interest in this specific molecule would lie in the 2-(1-chloroethyl) substituent. This group offers several possibilities for scientific exploration:

Reactive Handle: The chloroethyl group can serve as a reactive site for further chemical modification. It allows for nucleophilic substitution reactions, enabling the synthesis of a new library of derivatives where the chlorine is replaced by various other functional groups. This would be a crucial step in exploring the structure-activity relationship of this series.

Bioisosteric Replacement: The chloroethyl group could be investigated as a bioisostere for other alkyl or functionalized alkyl groups present in known bioactive compounds.

Modulation of Physicochemical Properties: The presence of the chloroethyl group influences the molecule's lipophilicity, polarity, and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to bind to biological targets.

Therefore, the investigation of this compound is a logical step in the broader effort to develop novel 1,3,4-thiadiazole-based compounds. It serves as a key intermediate and a potential bioactive agent in its own right, meriting synthesis and evaluation to determine its unique chemical and pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1467308-68-4

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C10H9ClN2S/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

WLIBZUFUBAZOAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=CC=C2)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 1 Chloroethyl 5 Phenyl 1,3,4 Thiadiazole and Its Analogues

Retrosynthetic Analysis of 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The primary disconnection involves the transformation of the chloroethyl group into a more synthetically accessible functional group, such as a hydroxyethyl (B10761427) group. This leads to the precursor molecule, 2-(1-hydroxyethyl)-5-phenyl-1,3,4-thiadiazole.

Further disconnection of the 1,3,4-thiadiazole (B1197879) ring itself reveals several potential starting materials based on classical synthetic methodologies. A common and effective approach involves the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative. In this case, the disconnection would lead to benzoyl chloride (or benzoic acid) and a thiosemicarbazide bearing the 1-hydroxyethyl moiety. Alternatively, the ring can be disconnected to benzoic acid hydrazide and a thioacylating agent. This analysis provides a roadmap for the forward synthesis of the target compound.

Classical Synthetic Routes to 1,3,4-Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a stable aromatic system, and numerous methods for its construction have been developed over the years. These can be broadly categorized into several key approaches.

Cyclization Reactions Involving Thiosemicarbazides

One of the most widely employed and versatile methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is the cyclization of thiosemicarbazides with various carboxylic acids or their derivatives. jocpr.comsphinxsai.com This reaction typically proceeds in the presence of a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). rsc.orgnih.gov The reaction involves the acylation of the thiosemicarbazide followed by an intramolecular cyclization and dehydration to afford the 1,3,4-thiadiazole ring. nih.gov The choice of the carboxylic acid determines the substituent at the 5-position of the thiadiazole ring. For instance, reacting a substituted benzoic acid with thiosemicarbazide yields the corresponding 5-aryl-2-amino-1,3,4-thiadiazole. sphinxsai.com

Starting MaterialsReagents/ConditionsProductReference(s)
Substituted Aryl Carboxylic Acid, ThiosemicarbazideConcentrated H₂SO₄, Reflux2-amino-5-(phenyl substituted)-1,3,4-thiadiazole sphinxsai.com
Aromatic Carboxylic Acids, Thiosemicarbazide derivativePOCl₃1,3,4-Thiadiazole derivatives jocpr.com
Phenylthiosemicarbazide, Methoxy Cinnamic AcidPhosphorus Oxychloride1,3,4-Thiadiazole molecules rsc.org

Approaches Utilizing Hydrazides and Carbon Disulfide

Another classical and efficient route to 1,3,4-thiadiazoles involves the reaction of acid hydrazides with carbon disulfide. bu.edu.eg This method is particularly useful for the synthesis of 2-mercapto-1,3,4-thiadiazoles. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The initial reaction forms a potassium dithiocarbazinate salt, which upon heating or acidification undergoes cyclization to yield the 2-mercapto-1,3,4-thiadiazole. nih.gov The mercapto group can then be further functionalized to introduce a variety of substituents.

Starting MaterialsReagents/ConditionsIntermediate/ProductReference(s)
Acid Hydrazide, Carbon DisulfidePotassium Hydroxide, EthanolPotassium dithiocarbazinate salt bu.edu.eg
Potassium dithiocarbazinate saltHeating/Acidification2-mercapto-1,3,4-thiadiazole nih.gov

Multi-Component Reactions for 1,3,4-Thiadiazole Formation

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of 1,3,4-thiadiazole derivatives. researchgate.net These reactions offer advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. For example, a one-pot reaction involving an amine, carbon disulfide, and an acid hydrazide can lead to the formation of substituted 1,3,4-thiadiazoles.

Specific Synthetic Approaches for this compound

Based on the retrosynthetic analysis and the established classical routes, a specific synthetic pathway for this compound can be proposed. This would involve the initial synthesis of a hydroxyethyl precursor followed by a chlorination step.

Synthesis via Chlorination of Hydroxyethyl Precursors

The most direct route to this compound involves the chlorination of its corresponding alcohol precursor, 2-(1-hydroxyethyl)-5-phenyl-1,3,4-thiadiazole. This precursor can be synthesized using one of the classical methods described above. For instance, the reaction of 2-hydroxypropanoic acid hydrazide with benzoyl chloride would yield an intermediate that can be cyclized to form the desired 2-(1-hydroxyethyl)-5-phenyl-1,3,4-thiadiazole.

Once the hydroxyethyl precursor is obtained, it can be converted to the target chloroethyl compound using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for the conversion of alcohols to alkyl chlorides. sphinxsai.com The reaction is typically carried out in an inert solvent, and the choice of reagent and reaction conditions would need to be optimized to ensure a high yield and minimize side reactions.

PrecursorReagentProductReference(s)
2-(1-hydroxyethyl)-5-phenyl-1,3,4-thiadiazoleThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)This compound sphinxsai.com

Direct Introduction of the Chloroethyl Moiety

The direct introduction of a 1-chloroethyl group onto a pre-formed 5-phenyl-1,3,4-thiadiazole ring is a challenging synthetic transformation that is not extensively documented. However, a plausible and chemically sound approach involves the conversion of a suitable precursor, such as 2-(1-hydroxyethyl)-5-phenyl-1,3,4-thiadiazole. This transformation can be achieved using various chlorinating agents.

A common method for converting secondary alcohols to the corresponding chlorides is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Another effective reagent for this conversion is phosphorus pentachloride (PCl₅). The reaction mechanism involves the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion. This method is typically carried out in an inert solvent.

A summary of potential reagents for the chlorination of 2-(1-hydroxyethyl)-5-phenyl-1,3,4-thiadiazole is presented in the table below.

ReagentTypical ConditionsByproducts
Thionyl chloride (SOCl₂)Pyridine, 0 °C to room temp.SO₂, HCl
Phosphorus pentachloride (PCl₅)Inert solvent (e.g., CCl₄), refluxPOCl₃, HCl
Oxalyl chlorideDMF (catalytic), inert solventCO, CO₂, HCl
Triphenylphosphine/Carbon tetrachlorideRefluxTriphenylphosphine oxide, Chloroform

This table is illustrative of common laboratory methods for the conversion of secondary alcohols to alkyl chlorides and represents a hypothetical application to the synthesis of the target compound.

Modern Synthetic Techniques and Green Chemistry Principles in 1,3,4-Thiadiazole Synthesis

Recent advancements in synthetic chemistry have focused on the development of more efficient and environmentally benign methodologies. These principles are highly applicable to the synthesis of the 1,3,4-thiadiazole core structure.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.netrjptonline.orgproquest.com The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is well-suited for this technology. For instance, the cyclization of thiosemicarbazides with carboxylic acids or their derivatives can be efficiently carried out under microwave irradiation. researchgate.nettandfonline.com This method often reduces reaction times from hours to minutes and can lead to improved yields. proquest.com The thionation of diacylhydrazines using Lawesson's reagent to form 1,3,4-thiadiazoles is another reaction that benefits from microwave assistance, providing the products in good yields. scienceopen.com

Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Analogues

Starting Materials Method Reaction Time Yield (%) Reference
Thiosemicarbazide + Aromatic Aldehyde Conventional (Reflux) 4-6 hours Lower proquest.com
Thiosemicarbazide + Aromatic Aldehyde Microwave A few minutes Higher (80-90%) researchgate.netproquest.com
Diacylhydrazine + Lawesson's Reagent Conventional (Reflux) Several hours Moderate scienceopen.com
Diacylhydrazine + Lawesson's Reagent Microwave 10-20 minutes Good scienceopen.com

Catalyst-Free Reactions

The development of catalyst-free reactions is a cornerstone of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts, and simplifies product purification. Several methods for the synthesis of 1,3,4-thiadiazoles have been reported that proceed without a catalyst. For example, the reaction of semicarbazide (B1199961) or thiosemicarbazide with aldehydes followed by an iodine-mediated oxidative C-S bond formation provides 2-amino-substituted 1,3,4-thiadiazoles under transition-metal-free conditions. organic-chemistry.orgsbq.org.br These reactions are often operationally simple and highly efficient.

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound, this compound, are critical steps to obtain a product of high purity. Standard laboratory techniques are employed for this purpose.

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial and is determined empirically.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. ijacskros.com A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (solvent or mixture of solvents) is passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Fractions are collected and analyzed for purity, often by thin-layer chromatography (TLC).

Thin-Layer Chromatography (TLC): TLC is an indispensable analytical technique used to monitor the progress of a reaction and to assess the purity of the product. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent. The plate is then developed in a suitable solvent system, and the separated components are visualized, typically under UV light or by staining.

The final purity of this compound would be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 2 1 Chloroethyl 5 Phenyl 1,3,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure, offering detailed insights into the chemical environment of individual atoms. For 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenyl ring and the 1-chloroethyl substituent. The phenyl protons typically appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the thiadiazole ring.

The protons of the phenyl group are expected to resonate in the range of δ 7.4-8.1 ppm. The ortho-protons (H-2' and H-6') are likely to be the most deshielded due to their proximity to the thiadiazole ring, appearing as a multiplet around δ 8.0-8.1 ppm. The meta- (H-3' and H-5') and para-protons (H-4') would consequently appear at slightly higher fields, typically between δ 7.4-7.6 ppm.

The 1-chloroethyl group will present a characteristic quartet and doublet pattern. The methine proton (-CH(Cl)-), being directly attached to the electronegative chlorine atom and the thiadiazole ring, is expected to be significantly downfield, likely appearing as a quartet in the region of δ 5.2-5.4 ppm. This quartet splitting would arise from the coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃), in turn, would resonate as a doublet at a higher field, estimated to be around δ 1.9-2.1 ppm, due to coupling with the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H (ortho)8.0 - 8.1m-
Phenyl-H (meta, para)7.4 - 7.6m-
-CH(Cl)-5.2 - 5.4q~7.0
-CH₃1.9 - 2.1d~7.0

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to be highly deshielded, with the carbon atom at position 2 (C-2), bonded to the chloroethyl group, resonating at a lower field (δ ~170-175 ppm) than the carbon at position 5 (C-5), attached to the phenyl ring (δ ~165-170 ppm).

The phenyl ring carbons will exhibit a range of chemical shifts. The ipso-carbon (C-1'), directly attached to the thiadiazole ring, is predicted to appear around δ 130-132 ppm. The ortho- (C-2', C-6') and para-carbons (C-4') are expected in the region of δ 127-130 ppm, while the meta-carbons (C-3', C-5') will likely resonate at a similar range.

For the 1-chloroethyl substituent, the methine carbon (-CH(Cl)-) is expected to have a chemical shift in the range of δ 50-55 ppm due to the direct attachment of the chlorine atom. The methyl carbon (-CH₃) would be found at a much higher field, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiadiazole C-2170 - 175
Thiadiazole C-5165 - 170
Phenyl C-1' (ipso)130 - 132
Phenyl C-4' (para)129 - 131
Phenyl C-2', C-6' (ortho)127 - 129
Phenyl C-3', C-5' (meta)128 - 130
-CH(Cl)-50 - 55
-CH₃20 - 25

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methine proton of the chloroethyl group and the methyl protons, confirming their adjacency. It would also show correlations between the coupled protons within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal of the methine group to its corresponding carbon signal and the methyl protons to their carbon. Similarly, each proton on the phenyl ring would be correlated to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methine proton of the chloroethyl group and the C-2 of the thiadiazole ring, as well as the methyl carbon. Correlations between the ortho-protons of the phenyl ring and the C-5 of the thiadiazole ring would firmly establish the connection between the phenyl and thiadiazole moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the thiadiazole nucleus.

Key expected vibrational frequencies include:

Aromatic C-H stretching: A series of weak to medium bands above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Bands corresponding to the methyl and methine groups of the chloroethyl substituent, expected in the 2980-2850 cm⁻¹ region.

C=N stretching: A strong absorption band characteristic of the thiadiazole ring, typically observed in the 1610-1580 cm⁻¹ range.

Aromatic C=C stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-Cl stretching: A medium to strong band in the fingerprint region, typically between 800-600 cm⁻¹.

C-S stretching: This vibration, associated with the thiadiazole ring, usually appears as a weak to medium band in the 750-650 cm⁻¹ region.

Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the phenyl ring.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Weak to Medium
Aliphatic C-H stretch2980 - 2850Medium
C=N stretch (Thiadiazole)1610 - 1580Strong
Aromatic C=C stretch1600 - 1450Variable
C-Cl stretch800 - 600Medium to Strong
C-S stretch750 - 650Weak to Medium
Aromatic C-H bend900 - 675Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, showing an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

The fragmentation of the molecular ion would likely proceed through several pathways. A prominent fragmentation would be the loss of a chlorine radical (Cl•) to form a stable carbocation. Another expected fragmentation is the cleavage of the C-C bond in the ethyl side chain, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃). Cleavage of the bond between the chloroethyl group and the thiadiazole ring could also occur. The phenyl-thiadiazole moiety would likely be a stable fragment observed in the spectrum.

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy. This data would serve as definitive proof of the molecular formula, distinguishing it from other potential isomers. The high mass accuracy of HRMS is also invaluable for confirming the elemental composition of the major fragment ions observed in the mass spectrum, further corroborating the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution and analyzing them based on their mass-to-charge ratio (m/z). In a typical ESI-MS analysis of a synthetic compound like this compound (Molecular Formula: C₁₀H₉ClN₂S, Molecular Weight: 224.71 g/mol ), one would expect to observe a protonated molecular ion [M+H]⁺ at m/z ≈ 225.72. Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting this parent ion to elucidate structural features.

However, a detailed search of scientific literature and spectral databases did not yield specific ESI-MS fragmentation data for this compound. Therefore, a data table of its characteristic ion fragments cannot be compiled.

Elemental Analysis (CHNS) for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity.

For this compound (C₁₀H₉ClN₂S), the theoretical elemental composition can be calculated as follows:

ElementTheoretical Percentage (%)
Carbon (C)53.45
Hydrogen (H)4.04
Nitrogen (N)12.47
Sulfur (S)14.27
Chlorine (Cl)15.78

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, a single-crystal X-ray diffraction study would confirm the connectivity of the chloroethyl and phenyl groups to the thiadiazole ring and detail the conformation of the molecule in the solid state.

While crystallographic data exists for many related 1,3,4-thiadiazole derivatives, a search of crystallographic databases (such as the Cambridge Structural Database) yielded no results for this compound. Consequently, critical crystallographic parameters cannot be presented.

Crystallographic ParameterData
Crystal SystemNot Available
Space GroupNot Available
Unit Cell DimensionsNot Available
Bond Lengths/AnglesNot Available

Computational Chemistry and Theoretical Studies of 2 1 Chloroethyl 5 Phenyl 1,3,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. For derivatives of the 1,3,4-thiadiazole (B1197879) ring, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), are utilized to determine optimized molecular geometry, including bond lengths and angles. sapub.orgnih.gov These calculations reveal the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule.

In the case of 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole, DFT studies would likely show a planar or near-planar conformation of the 1,3,4-thiadiazole ring. The phenyl and 1-chloroethyl substituents would be positioned relative to this ring, and their rotational barriers could also be calculated. The electronic distribution across the molecule, influenced by the electronegative nitrogen and sulfur atoms of the thiadiazole ring and the chlorine atom of the ethyl group, can be precisely mapped, highlighting regions of electron richness and deficiency.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. sapub.orgnih.gov

PropertyTheoretical Value (inferred from analogous compounds)
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.1 eV
HOMO-LUMO Energy Gap (ΔE)~ 4.4 eV

Note: The values in this table are representative and inferred from computational studies on structurally similar 1,3,4-thiadiazole derivatives. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the thiadiazole ring, making them likely sites for electrophilic attack. The hydrogen atoms of the phenyl and ethyl groups would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The presence of the chlorine atom would also create a region of negative potential due to its high electronegativity. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding. sapub.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the interaction between a ligand (a small molecule) and a receptor (typically a protein).

Molecular docking simulations of this compound with various biological targets can help in identifying potential therapeutic applications. The 1,3,4-thiadiazole scaffold is known to interact with a range of enzymes and receptors. mdpi.comnih.govnih.gov Docking studies involve placing the ligand into the binding site of a receptor and evaluating the different possible binding modes.

These simulations can predict specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's active site. For instance, the nitrogen atoms of the thiadiazole ring could act as hydrogen bond acceptors, while the phenyl group could engage in hydrophobic or π-π stacking interactions. researchgate.net

A key output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy. This value provides a quantitative measure of the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

For this compound, docking studies against various targets, such as kinases, cyclooxygenases, or microbial enzymes, could reveal its potential as an inhibitor. mdpi.com The binding affinity is influenced by the complementarity of the ligand's shape and chemical properties to the receptor's binding pocket. The presence of the chloroethyl group could potentially lead to specific interactions that enhance binding affinity to certain targets.

Biological Target (Example)Predicted Binding Affinity (kcal/mol) (inferred)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-7.0 to -9.0Arg120, Tyr355, Ser530
Dihydrofolate Reductase (DHFR)-6.5 to -8.5Phe31, Ser59, Ile94
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase-7.5 to -9.5Met793, Lys745, Cys797

Note: This table presents hypothetical binding affinities and interacting residues for this compound with potential biological targets, based on docking studies of analogous 1,3,4-thiadiazole derivatives. These are for illustrative purposes and would need to be confirmed by specific molecular docking simulations for the compound .

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations can provide valuable insights into its conformational landscape, stability, and interactions with its environment.

Conformational Analysis and Stability Studies

MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers. These stable conformations are crucial for understanding the molecule's reactivity and its ability to bind to biological targets. The stability of these conformers is determined by a combination of factors including steric hindrance and electronic effects. For 1,3,4-thiadiazole derivatives, the planarity of the thiadiazole ring is a key feature, while the substituents can adopt various orientations.

A hypothetical conformational analysis of this compound would likely reveal several stable rotamers of the 1-chloroethyl group. The relative energies of these conformers would determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (C-C-S-N)Relative Energy (kcal/mol)
160°0.0
2180°1.2
3-60°0.5

Note: This data is hypothetical and for illustrative purposes only.

Solvent Effects on Molecular Properties

The surrounding solvent can significantly influence the properties and behavior of a molecule. MD simulations can explicitly model the solvent molecules around this compound to study these effects. The polarity of the solvent can affect the conformational preferences and the electronic properties of the molecule.

In a polar solvent, conformations with a larger dipole moment may be stabilized. Furthermore, solvent interactions can affect the molecule's absorption and fluorescence spectra, a phenomenon known as solvatochromism. For instance, studies on similar heterocyclic compounds have shown that changes in solvent polarity can lead to shifts in emission bands, indicating different molecular organizations in various solvents.

In Silico ADME Prediction (Excluding Safety/Toxicity Profiles)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are computational methods used to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to assess the drug-likeness of a molecule.

For this compound, various molecular descriptors can be calculated to predict its ADME properties. These descriptors include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA).

Several studies on 1,3,4-thiadiazole derivatives have demonstrated good potential for oral bioavailability based on in silico ADME predictions. These studies often utilize rules such as Lipinski's rule of five and Veber's rule to assess drug-likeness. For example, a study on a series of 1,3,4-thiadiazole derivatives showed that the compounds generally complied with Lipinski's rule, suggesting good drug-like properties.

Table 2: Predicted ADME Properties of 1,3,4-Thiadiazole Derivatives from a Representative Study

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPSA (Ų)Predicted Oral Bioavailability
Derivative A350.43.21475.3High
Derivative B412.54.10580.1High
Derivative C388.23.82490.5Moderate

Note: This data is representative of typical 1,3,4-thiadiazole derivatives and not specific to this compound.

Based on its structure, this compound is expected to have a moderate molecular weight and lipophilicity, suggesting it could have favorable ADME properties.

QSAR (Quantitative Structure-Activity Relationship) Modeling Application to this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

For this compound and its derivatives, QSAR studies can be employed to understand how different substituents on the phenyl ring or modifications to the chloroethyl group affect a specific biological activity, such as antimicrobial or anticancer effects.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity.

For example, a QSAR study on a series of 1,3,4-thiadiazole derivatives as antiproliferative agents identified that certain electronic and topological descriptors were crucial for their activity. The generated models showed good predictive power, with high correlation coefficients (r²) and cross-validation coefficients (q²).

Table 3: Example of Descriptors Used in QSAR Models for 1,3,4-Thiadiazole Derivatives

Descriptor TypeExample DescriptorInfluence on Activity
ElectronicHighest Occupied Molecular Orbital (HOMO) EnergyCan relate to the molecule's ability to donate electrons in a reaction.
StericMolar Refractivity (MR)Relates to the volume of the molecule and its binding to a receptor.
HydrophobicLogPDescribes the partitioning of the molecule between an aqueous and a lipid phase, affecting its ability to cross cell membranes.
TopologicalWiener IndexA numerical descriptor of the molecular graph, related to molecular branching.

The application of QSAR modeling to this compound would involve synthesizing a series of derivatives and evaluating their biological activity. The resulting data would then be used to develop a QSAR model that could guide the design of more potent analogues.

Biological Activities and Mechanisms of Action of 2 1 Chloroethyl 5 Phenyl 1,3,4 Thiadiazole Derivatives

Anticancer/Antitumor Properties

The quest for novel, more effective anticancer therapeutics has highlighted the potential of 1,3,4-thiadiazole (B1197879) derivatives. tandfonline.com These compounds have demonstrated the ability to target various cellular processes and metabolic pathways integral to cancer pathology. mdpi.com Their mesoionic character may allow them to cross cellular membranes and interact effectively with biological targets, potentially offering high selectivity and low toxicity. tandfonline.com

Inhibition of Cancer Cell Proliferation (e.g., in vitro cell line studies)

A primary indicator of anticancer potential is the ability of a compound to inhibit the growth of cancer cells. Numerous in vitro studies using various human cancer cell lines have demonstrated the potent cytotoxic and antiproliferative effects of 1,3,4-thiadiazole derivatives.

These compounds have shown efficacy against a wide range of cancer cell lines, including those from breast (MCF-7, MDA-MB-231), prostate (PC3), liver (HepG2), colon (LoVo, HT-29), and lung (A549) cancers. mdpi.comnih.govmdpi.comnih.gov For instance, a novel 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative, compound 6e, was identified as a highly potent agent against the MCF-7 breast cancer cell line with an IC50 value of 3.85 μM. nih.gov Another study reported that 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole exhibited strong anti-proliferative activity, with IC50 values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively. mdpi.com

The specific substitutions on the 1,3,4-thiadiazole core significantly influence the cytotoxic potency. mdpi.com Research has shown that the introduction of certain moieties, such as a 5-(4-chlorophenyl) group, can boost the cytotoxic activity of these derivatives. mdpi.com It is noteworthy that many of these compounds exhibit selective cytotoxicity, showing weaker effects on normal cell lines compared to cancer cells, which is a crucial characteristic for potential therapeutic agents. mdpi.comnih.govmdpi.com

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Cancer Cell Line IC50 Value Source
Compound 6e MCF-7 (Breast) 3.85 µM nih.gov
Compound 4y MCF-7 (Breast) 84 µM nih.gov
Compound 4y A549 (Lung) 34 µM nih.gov
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-7 (Breast) 49.6 µM mdpi.com
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MDA-MB-231 (Breast) 53.4 µM mdpi.com
Compound 2g LoVo (Colon) 2.44 µM mdpi.com
Compound 2g MCF-7 (Breast) 23.29 µM mdpi.com
2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole MDA-MB-231 (Breast) 70-170 µM nih.govmdpi.com
Honokiol derivative 8a Various 1.62–4.61 μM nih.govmdpi.com

Apoptosis Induction and Cell Cycle Modulation

Beyond inhibiting proliferation, effective anticancer agents often induce programmed cell death, or apoptosis, in cancer cells. Derivatives of 1,3,4-thiadiazole have been shown to trigger this crucial process. bepls.com Mechanistic studies revealed that one potent compound induced apoptosis in MCF-7 cells through the generation of intracellular reactive oxygen species (ROS), leading to cell shrinkage and nuclear fragmentation. nih.gov Further investigations have confirmed that the cytotoxic effects of these derivatives can be attributed to their ability to induce apoptotic cell death, often indicated by an increase in the Bax/Bcl-2 ratio and caspase 9 levels. mdpi.com

Dysregulation of the cell cycle is a hallmark of cancer. mdpi.com Several 1,3,4-thiadiazole derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. bepls.com For example, specific compounds have been shown to cause cell cycle arrest at different phases. One derivative induced a G0/G1 phase arrest in MCF-7 cells, while others caused arrest at the S and G2/M phases. mdpi.comnih.gov This modulation of the cell cycle prevents cancer cells from dividing and proliferating. bepls.com

Targeted Enzyme Inhibition (e.g., EGFR, aromatase, topoisomerase)

The anticancer activity of 1,3,4-thiadiazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. bepls.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a protein tyrosine kinase that is highly expressed in various cancers and plays a key role in cancer development. nih.gov Several 1,3,4-thiadiazole hybrids have been designed and synthesized as potent EGFR inhibitors. researchgate.netresearchgate.netnih.gov Certain derivatives have demonstrated strong enzymatic inhibition, with IC50 values in the nanomolar to low micromolar range. mdpi.comnih.gov For instance, one study identified a compound with an EGFR inhibitory IC50 value of 0.024 µM. nih.gov This inhibition disrupts the signaling pathways that regulate cell proliferation and survival in cancer cells. bepls.com

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. nih.gov Specific N-(5-substituted-1,3,4-thiadiazol-2-yl) derivatives have shown promising aromatase inhibitory activity. nih.gov

Topoisomerases: These enzymes are essential for regulating DNA topology during replication and transcription. bepls.com Some 1,3,4-thiadiazole derivatives act as topoisomerase II inhibitors, interfering with the enzyme's ability to break and rejoin DNA strands. bepls.comnih.gov This disruption of DNA processes can lead to cell death. bepls.com Studies have identified certain derivatives as topoisomerase II poisons, which stabilize the DNA-enzyme cleavage complex. nih.gov

Other enzymes targeted by this class of compounds include histone deacetylases (HDACs), helicases, carbonic anhydrase, and various kinases like Src, Abl, and CDK9. bepls.commdpi.comnih.govnih.gov

Table 2: Enzyme Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/Derivative Series Target Enzyme IC50 Value Source
Pyrazole-Thiadiazole Hybrid (6g) EGFR 0.024 µM nih.gov
Thiadiazole Hybrid (32a) EGFR 0.08 µM nih.govmdpi.com
Thiadiazole Hybrid (32d) EGFR 0.30 µM nih.govmdpi.com
Compound 4y Aromatase 62 µM nih.gov
Various Derivatives Topoisomerase II Identified as poisons/inhibitors nih.gov

Interference with DNA Replication Processes

A fundamental mechanism underlying the anticancer properties of 1,3,4-thiadiazole derivatives is their ability to interfere with DNA replication. mdpi.comnih.govnih.gov This capability is largely attributed to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, which is a core component of nucleobases in DNA. nih.govnih.gov This bioisosteric relationship allows the thiadiazole molecules to interfere with DNA synthesis, thereby inhibiting the replication of tumor cells. mdpi.comnih.gov

This interference can occur through several pathways, including the inhibition of enzymes directly involved in the replication machinery. As mentioned, derivatives of 1,3,4-thiadiazole have been found to inhibit DNA polymerases by binding to their active sites and preventing the incorporation of nucleotides. bepls.com They also inhibit helicases, the enzymes responsible for unwinding the DNA double helix, which is a critical step for both replication and transcription. bepls.com

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of 1,3,4-thiadiazole are recognized for their broad-spectrum antimicrobial activity. rsc.orgnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-thiadiazole have demonstrated significant inhibitory effects against a wide array of both Gram-positive and Gram-negative bacteria. nih.gov

Studies have reported activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, and Staphylococcus epidermidis. scispace.comnih.govkayseri.edu.tr They have also shown efficacy against Gram-negative strains, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella kentucky. rsc.orgscispace.comnih.gov

The nature of the substituents on the thiadiazole ring plays a crucial role in determining the antibacterial potency. nih.gov For instance, certain substitutions can enhance activity against specific bacterial strains. nih.gov The mechanism of action is thought to be linked to the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected 1,3,4-Thiadiazole Derivatives Against Bacterial Strains

Compound Bacterial Strain Type MIC (µg/mL) Source
Compound 9b Staphylococcus aureus Gram-Positive 1.95 nih.gov
Compound 4c Bacillus subtilis Gram-Positive 0.12 nih.gov
Compound 9a Bacillus subtilis Gram-Positive 0.12 nih.gov

Antifungal Activity against Fungal Pathogens

Derivatives of 1,3,4-thiadiazole are recognized for their potent antifungal properties against a variety of pathogenic fungi. nih.govnih.gov The structural features of these compounds, such as the toxophoric –N=C–S– moiety, are believed to be responsible for their broad biological activity. nih.gov The presence of a phenyl group and halogen substituents can significantly enhance this antifungal efficacy. nih.govnih.gov For instance, research on various 2,5-disubstituted-1,3,4-thiadiazole derivatives has demonstrated considerable activity against fungi like Candida albicans and plant pathogens such as Phytophthora infestans. sphinxsai.comscienceopen.com

The mechanism of antifungal action for some 1,3,4-thiadiazole derivatives has been linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov By targeting enzymes like 14-α-sterol demethylase, these compounds disrupt membrane integrity and inhibit fungal growth. nih.gov Studies on specific derivatives have shown that they can exhibit either fungistatic (inhibiting growth) or fungicidal (killing fungi) activity depending on their concentration and the specific fungal strain. nih.gov For example, certain 2,5-disubstituted 1,3,4-thiadiazoles have shown better efficacy against P. infestans than commercial fungicides like pyrimorph (B610360) and hymexazol (B17089) at the same concentration. scienceopen.com

Fungal PathogenObserved Effect of 1,3,4-Thiadiazole DerivativesReference
Candida albicansGood to excellent antifungal activity. sphinxsai.commdpi.com
Candida species (various)Notable antifungal effects, particularly from derivatives with halogen substitutions. nih.gov
Saccharomyces cerevisiaeAppreciable activity observed from specific derivatives. sphinxsai.com
Phytophthora infestansSignificant fungicidal activity, in some cases superior to commercial fungicides. scienceopen.com
Aspergillus nigerModerate antifungal activity. researchgate.net

Antiviral Properties and Mechanisms (e.g., HIV reverse transcriptase inhibition)

The 1,3,4-thiadiazole scaffold is also a key component in the development of antiviral agents. mdpi.com As a bioisostere of pyrimidine, a fundamental component of nucleic acids, the thiadiazole ring can impart significant antiviral activity. nih.gov Derivatives have been investigated for their ability to combat various viruses, including Human Immunodeficiency Virus (HIV).

A primary mechanism for the anti-HIV activity of some thiadiazole derivatives is the inhibition of HIV reverse transcriptase (RT), a crucial enzyme for viral replication. nih.gov These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket on the enzyme and disrupting its function. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring significantly influence antiviral potency. For example, substituting the phenyl ring with electron-withdrawing groups like chlorine atoms can increase anti-HIV-1 activity by over 100-fold compared to unsubstituted derivatives. nih.govnih.gov However, the position of the substitution is critical; a chlorine at the 4-position of the phenyl moiety did not show inhibitory activity in one study. nih.gov

VirusMechanism/TargetEffect of 1,3,4-Thiadiazole DerivativesReference
HIV-1Reverse Transcriptase (RT) InhibitionActive derivatives inhibit RT in enzymatic assays. Potency is highly dependent on the substitution pattern on the phenyl ring. nih.govnih.gov
Tobacco Mosaic Virus (TMV)Inhibition of Viral SpreadSome derivatives exhibited excellent protective activity, superior to the commercial agent ningnanmycin. mdpi.com
Herpes Simplex Virus-1 (HSV-1)Not specifiedCertain derivatives showed antiviral activity. nih.gov
Sindbis virusNot specifiedDerivatives demonstrated antiviral activity. nih.gov

Disruption of Microbial Membrane Integrity

The antifungal action of 1,3,4-thiadiazole derivatives is often linked to the disruption of the fungal cell membrane. As mentioned previously, a key mechanism is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function. By inhibiting enzymes in the ergosterol pathway, such as 14-α-sterol demethylase, these compounds lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates. nih.gov This disruption severely compromises the structural integrity and function of the fungal membrane, ultimately leading to cell death. Morphological studies on fungi treated with these compounds have shown significant damage to the cell wall and membrane structures. scienceopen.com

Biofilm Formation Inhibition

Bacterial and fungal biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antimicrobial agents. nih.gov The extracellular polymeric substance (EPS) matrix of the biofilm acts as a protective barrier. frontiersin.org Certain 1,3,4-thiadiazole derivatives have emerged as promising agents that can inhibit the formation of biofilms or disperse pre-formed, mature biofilms. nih.govnih.gov

These compounds have demonstrated efficacy against biofilms of both Gram-positive and Gram-negative bacteria. nih.gov Research into novel thiadiazole derivatives has identified compounds with remarkable dispersal activity against the preformed biofilms of pathogens like Staphylococcus aureus, Enterococcus faecalis, and even the fungus Candida albicans. nih.govnih.gov The ability to inhibit biofilm formation at sub-inhibitory concentrations suggests a mechanism that interferes with the signaling or structural processes involved in biofilm development, rather than simply killing the microbes. nih.gov

Anti-inflammatory and Analgesic Effects

Beyond their antimicrobial properties, 1,3,4-thiadiazole derivatives have been extensively studied for their anti-inflammatory and analgesic activities. nih.govejbps.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. ejbps.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting enzymes involved in the inflammatory cascade. brieflands.com

Modulation of Inflammatory Mediators

The anti-inflammatory effects of 1,3,4-thiadiazole derivatives are primarily achieved by modulating the production of key inflammatory mediators, such as prostaglandins. brieflands.com Prostaglandins are produced by cyclooxygenase (COX) enzymes and are responsible for inducing symptoms of inflammation like pain, swelling, and fever. By inhibiting the activity of COX enzymes, these compounds effectively reduce the synthesis of prostaglandins, thereby alleviating inflammation. ejbps.combrieflands.com In vivo studies using models like the carrageenan-induced rat paw edema have confirmed the anti-inflammatory potential of various thiadiazole derivatives, with some compounds showing efficacy comparable or even superior to standard drugs like diclofenac (B195802) and celecoxib. nih.govnih.gov

Enzyme Inhibition in Inflammatory Pathways (e.g., COX enzymes)

A key mechanism for the anti-inflammatory action of this class of compounds is the direct inhibition of cyclooxygenase (COX) enzymes. brieflands.com There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. brieflands.com Many traditional NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme. ejbps.com

Medicinal chemistry efforts have focused on developing selective COX-2 inhibitors to minimize these side effects. brieflands.comnih.gov Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govnih.gov SAR studies have shown that specific substitutions on the thiadiazole and associated phenyl rings are crucial for potent and selective COX-2 inhibition. For example, the incorporation of a sulfonamide moiety is a common strategy to enhance COX-2 selectivity. nih.gov Some thiadiazole-thiazolidinone hybrids have demonstrated potent COX-2 inhibition at nanomolar concentrations with high selectivity indices, comparable to the standard drug celecoxib. nih.gov

Derivative ClassTarget EnzymePotency (IC₅₀)Selectivity Index (SI)Reference
Imidazo[2,1-b]thiazole derivativesCOX-20.08-0.16 µMHigh brieflands.com
Thiadiazole-thiazolidinone hybridsCOX-270 nM220 nih.gov
Sulfonamide-containing 1,3,4-thiadiazolesCOX-20.32-0.37 µMHigh nih.gov
2,6-diaryl-imidazo[2,1-b] nih.govsphinxsai.comresearchgate.netthiadiazole derivativesCOX-2Showed higher inhibition than diclofenac (in docking studies)Selective for COX-2 nih.gov

Anticonvulsant Activity

Derivatives of the 1,3,4-thiadiazole scaffold are recognized for their potential as anticonvulsant agents. arjonline.orgsemanticscholar.orgresearchgate.net The core structure is considered a significant pharmacophore for antiepileptic activity. nih.gov The mechanism of action for these compounds is believed to involve multiple pathways, primarily centered on the modulation of neurotransmitter receptors and interaction with ion channels. nih.govfrontiersin.org

Receptor Modulation

The primary proposed mechanism for the anticonvulsant effect of 1,3,4-thiadiazole derivatives involves the enhancement of GABAergic inhibition. arjonline.orgnih.gov Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The anticonvulsant action of 1,3,4-thiadiazole derivatives is thought to stem from their ability to modulate this system, preventing excessive neuronal firing in the brain. nih.govfrontiersin.org Molecular docking studies on some derivatives have shown binding within the benzodiazepine (B76468) pocket of the GABA-A receptor, suggesting a mechanism that facilitates the inhibitory actions of GABA. nih.gov

Ion Channel Interactions

In addition to receptor modulation, interaction with voltage-gated ion channels is another key mechanism attributed to the anticonvulsant activity of 1,3,4-thiadiazole derivatives. nih.govfrontiersin.org Specifically, these compounds are proposed to act as antagonists or blockers of voltage-gated sodium channels. frontiersin.org By blocking these channels, the compounds can inhibit the initiation and propagation of action potentials, thereby preventing the high-frequency neuronal discharge characteristic of seizures. This dual mechanism, combining GABAergic enhancement and sodium channel blockade, makes these derivatives potent candidates for anticonvulsant therapy. nih.govfrontiersin.org The efficacy of these compounds is often evaluated in preclinical models such as the maximal electroshock seizure (MES) test, which is indicative of sodium channel blocking activity. nih.gov

Enzyme Inhibition Studies (Beyond Anticancer/Antimicrobial)

Beyond their effects on the central nervous system, 1,3,4-thiadiazole derivatives have been extensively studied for their ability to inhibit specific enzymes involved in various physiological processes.

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a core component of several well-known carbonic anhydrase (CA) inhibitors, such as acetazolamide. arjonline.orgtandfonline.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. rsc.org Inhibition of carbonic anhydrase isozymes, particularly hCA-I and hCA-II, is a therapeutic strategy for conditions like glaucoma and edema. tandfonline.com Numerous derivatives of 1,3,4-thiadiazole have demonstrated potent inhibitory activity against these isozymes. tandfonline.comrsc.orgnih.gov For instance, a series of 1,3,4-thiadiazole-thiazolidinone hybrids showed significant inhibition, with some compounds being more potent than the standard drug acetazolamide. rsc.orgrsc.org

Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

Compound Type Target Isozyme IC₅₀ (µM) Reference
1,3,4-Thiadiazole-thiazolidinone hybrid (7i) Carbonic Anhydrase 0.402 ± 0.017 rsc.orgrsc.org
Acetazolamide (Standard) Carbonic Anhydrase 0.998 ± 0.046 rsc.orgrsc.org
2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone (3n) hCA-II 0.030 tandfonline.com

IC₅₀ represents the concentration required for 50% inhibition.

Acetylcholinesterase Inhibition for Neurodegenerative Research

Acetylcholinesterase (AChE) inhibition is a primary therapeutic approach for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. tandfonline.com Various 1,3,4-thiadiazole derivatives have been synthesized and evaluated as AChE inhibitors. tandfonline.comnih.govtbzmed.ac.ir Studies have shown that these compounds can exhibit potent, mixed-type inhibition of AChE, often in the nanomolar range. tandfonline.comnih.gov For example, certain drug-1,3,4-thiadiazole hybrid compounds and benzamide (B126) derivatives bearing the 1,3,4-thiadiazole nucleus have demonstrated significantly greater activity than the reference drug donepezil. nih.govtbzmed.ac.ir

Table 2: Acetylcholinesterase (AChE) Inhibition by 1,3,4-Thiadiazole Derivatives

Compound Derivative IC₅₀ Reference
(R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- tandfonline.comrsc.orgoxazino[2,3,4-ij]quinolin-7(3H)-one (3b) 18.1 ± 0.9 nM nih.gov
Benzamide derivative with fluorine at meta position (7e) 1.82 ± 0.6 nM tbzmed.ac.ir
2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole 33.16 µM researchgate.net
Donepezil (Standard) 0.6 ± 0.05 µM tbzmed.ac.ir

IC₅₀ represents the concentration required for 50% inhibition.

Other Reported Biological Activities (e.g., antioxidant, diuretic)

In addition to the activities mentioned above, 1,3,4-thiadiazole derivatives possess a range of other biological properties, including antioxidant and diuretic effects.

Antioxidant Activity

Many 1,3,4-thiadiazole derivatives have been reported to exhibit significant antioxidant activity. arjonline.org Their ability to scavenge free radicals is commonly assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. tandfonline.comchemmethod.com Studies have shown that certain derivatives, such as specific 1,3,4-thiadiazoldiazenylacrylonitrile and thiazolidinone-linked compounds, display potent radical scavenging properties, sometimes comparable or superior to standard antioxidants like ascorbic acid. tandfonline.comsaudijournals.com

Table 3: Antioxidant Activity of 1,3,4-Thiadiazole Derivatives (DPPH Assay)

Compound Series Most Active Compounds Activity Noted Reference
1,3,4-Thiadiazoldiazenylacrylonitrile Compounds 12-16 Most potent in the series tandfonline.com
5-(substituted phenyl)-2-amino-1,3,4-thiadiazole IIIA2 and IIIA4 Good scavenging activity
Thiazolidinone derivatives of 1,3,4-thiadiazole Compound 4 33.98% DPPH scavenging nih.gov

Diuretic Activity

The 1,3,4-thiadiazole nucleus is a key feature in several diuretic agents, largely due to its role in carbonic anhydrase inhibition. nih.govbiopolymers.org.ua Studies on various 1,3,4-thiadiazole derivatives have demonstrated their ability to increase urine output and enhance the excretion of electrolytes such as Na⁺, K⁺, and Cl⁻ in animal models. nih.govscispace.comnih.govresearchgate.net Research has shown that substitutions at the 2nd and 5th positions of the thiadiazole ring are crucial for this activity, with 5-methyl-substituted derivatives showing a significant increase in both water and electrolyte excretion. scispace.comnih.gov

Table 4: Diuretic Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Derivative Effect on Urine Volume Effect on Electrolyte Excretion Reference
5-Methyl-substituted 1,3,4-thiadiazoles Significant increase Significant increase in Na⁺, K⁺, Cl⁻ scispace.comnih.gov
p-nitro-substituted benzene (B151609) at 2-thioate group of 5-methyl-1,3,4-thiadiazole Highest diuretic activity (0.82) - scispace.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies on 2 1 Chloroethyl 5 Phenyl 1,3,4 Thiadiazole Analogues

Impact of Substituents at the 2-Position of the Thiadiazole Ring (e.g., chloroethyl variations)

The substituent at the 2-position of the 1,3,4-thiadiazole (B1197879) ring plays a pivotal role in defining the biological activity of the molecule. While specific studies on variations of the 1-chloroethyl group are not extensively detailed, broader research on 2-substituted thiadiazoles provides a strong basis for SAR analysis.

The nature of the substituent at this position can drastically alter the compound's efficacy and even the type of activity it exhibits. For instance, in a series of 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole derivatives, modification of the primary amine group demonstrated high sensitivity. researchgate.net While converting the amine to a methyl or allyl group preserved activity against RNA viruses, an ethyl modification led to a complete loss of antiviral activity, suggesting that both size and electronic properties are critical. researchgate.net Similarly, for other 2-amino-1,3,4-thiadiazole (B1665364) derivatives, a free amine group was found to be optimal for antibacterial activity, with potency decreasing as the substituent size increased from methyl to ethyl to phenyl. nih.gov

Applying these principles to the 2-(1-chloroethyl) group suggests that modifications would significantly impact biological outcomes. Key variations could include:

Altering the Halogen: Replacing chlorine with other halogens (fluorine, bromine, iodine) would modify the substituent's size, lipophilicity, and leaving group potential, which could fine-tune binding interactions and reactivity.

Changing the Alkyl Chain: Shortening or lengthening the ethyl chain would alter steric bulk and flexibility, potentially affecting how the molecule fits into a target's binding pocket.

Introducing Other Functional Groups: Replacing the chloro group with hydroxyl, methoxy, or cyano groups would change the electronic and hydrogen-bonding capabilities of the substituent.

Studies on related structures, such as 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazoles, have shown that reactivity and product formation are highly dependent on the alkyl chain length and the type of halogen, reinforcing the importance of the 2-position substituent's structure. mdpi.com

Role of the 5-Phenyl Moiety and its Substituents

The presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core is a common strategy to enhance biological effects, particularly anticancer activity. nih.gov The phenyl group itself and the substituents on it are crucial determinants of potency and selectivity.

The electronic properties of the substituents on the phenyl ring have a profound effect. In one study of pyridine-thiadiazole hybrids, electron-withdrawing groups such as amido, nitro, or chloro atoms on the phenyl ring enhanced antitumor activity. mdpi.com Conversely, the introduction of electron-donating groups like methyl was detrimental to cytotoxicity. mdpi.com Similarly, for certain antimicrobial sulfonamide-thiadiazole hybrids, substituting the phenyl ring at the para-position with a trifluoromethyl (CF3) group or a chlorine atom improved activity, which was correlated with increased lipophilicity. nih.gov

The position of the substituent is also critical. An investigation into 5-aryl-1,3,4-thiadiazole-2-amines highlighted the importance of substitution at the ortho position of the 5-phenyl fragment with a group capable of hydrogen bonding. mdpi.com This was exemplified by the compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, which showed a potent anti-proliferative effect. mdpi.com

The following table summarizes the observed impact of various substituents on the 5-phenyl ring on the biological activity of 1,3,4-thiadiazole derivatives.

5-Phenyl SubstituentPositionEffect on ActivityBiological ContextReference
Amido, Nitro, ChloroNot specifiedIncreaseAnticancer mdpi.com
MethylparaDecreaseAnticancer mdpi.com
CF3, ChloroparaIncreaseAntimicrobial nih.gov
BenzenesulfonylmethylorthoIncreaseAnticancer mdpi.com
Halogens (general)Not specifiedIncreaseAntibacterial nih.gov
Oxygenated groupsNot specifiedIncreaseAntifungal nih.gov

These findings indicate that the 5-phenyl moiety is not merely a structural anchor but an active participant in molecular interactions. Optimizing its substitution pattern is a key strategy for enhancing the desired biological activity.

Influence of Ring Fusion and Hybridization with Other Heterocycles

Modifying the core 1,3,4-thiadiazole scaffold through ring fusion or by creating hybrid molecules with other heterocyclic systems is a well-established strategy to explore new chemical space and develop compounds with novel or improved activities.

Ring Fusion: Fusing the 1,3,4-thiadiazole ring with another heterocyclic ring creates a more rigid, planar structure that can lead to enhanced binding affinity and selectivity. The imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazole system is a prominent example of a fused derivative class endowed with significant anticancer activity. mdpi.com Other fused systems, such as pyrimido[2,1-b] mdpi.commdpi.comnih.govthiadiazines and triazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazines, have also been synthesized to explore their therapeutic potential. biointerfaceresearch.com

Molecular Hybridization: This approach involves covalently linking the 1,3,4-thiadiazole core to another pharmacologically active heterocycle. This can result in molecules with synergistic or additive effects, or the ability to interact with multiple biological targets.

Pyridine (B92270) Hybrids: Derivatives combining the 1,3,4-thiadiazole scaffold with a pyridine ring have shown promising antiproliferative activity against human cancer cell lines. mdpi.comnih.gov

Coumarin (B35378) Hybrids: Hybrid molecules incorporating both coumarin and 1,3,4-thiadiazole moieties have demonstrated moderate to good antimicrobial activity, particularly against P. aeruginosa. nih.gov

Triazole and Oxadiazole Hybrids: Thiadiazole derivatives tethered to 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) rings have yielded compounds with good antibacterial and antifungal properties. mdpi.com

This strategy of creating fused or hybrid systems leverages the favorable properties of the 1,3,4-thiadiazole ring while introducing new interaction points to modulate biological activity. researchgate.net

Stereochemical Considerations and Enantiomeric Effects

The 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole molecule possesses a chiral center at the carbon atom bonded to the chlorine atom within the ethyl substituent. This means the compound can exist as two non-superimposable mirror images, known as enantiomers (R and S forms).

In pharmacology, it is a fundamental principle that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific studies detailing the separation and differential activity of the enantiomers of this compound are not widely available, the relevance of stereochemistry is acknowledged in the broader field of thiadiazole research. For example, stereoisomerism is recognized as a key parameter in QSAR studies of thiadiazole derivatives designed as anticonvulsants. nih.gov The synthesis of novel chiral 1,3,4-thiadiazole derivatives is also an area of active research. mdpi.com

Therefore, a complete SAR understanding would require:

Chiral Synthesis or Separation: Preparing the individual R- and S-enantiomers in high purity.

Pharmacological Evaluation: Testing each enantiomer separately to determine if one is more potent (the eutomer) or responsible for the desired activity, while the other may be less active or contribute to off-target effects (the distomer).

Such studies are crucial for developing a more refined and potentially safer therapeutic agent by identifying the optimal stereoisomer.

Quantitative SAR (QSAR) Models for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,3,4-thiadiazole derivatives, QSAR has proven to be a valuable tool for understanding the physicochemical properties that drive their potency and for predicting the activity of new, unsynthesized analogs. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) studies have been successfully applied to 1,3,4-thiadiazoles. For example, a study on anticonvulsant thiadiazole derivatives used Self-Organizing Molecular Field Analysis (SOMFA) to generate robust statistical models. nih.gov These models mapped the steric and electrostatic properties onto the molecular structures, creating "master grids" that graphically show which regions around the molecule favor bulky or electron-donating/withdrawing groups, thereby guiding the design of novel anticonvulsants. nih.gov

Rational Design Strategies Based on SAR Insights

The culmination of SAR and QSAR studies is the formulation of rational design strategies to create new analogues with enhanced potency, selectivity, and drug-like properties. acs.org This approach moves beyond random screening to a more directed, hypothesis-driven process of drug discovery.

Key strategies based on the SAR of 1,3,4-thiadiazole analogues include:

Structure-Based Design: When the 3D structure of the biological target is known, computational docking can be used to predict how newly designed thiadiazole derivatives will bind. nih.gov This was used to investigate how antifungal thiadiazoles interact with the 14-α-sterol demethylase enzyme, helping to explain their mechanism of action. nih.gov

Scaffold Modification and Optimization: Based on SAR data, specific positions on the thiadiazole scaffold are targeted for modification. For instance, knowing that electron-withdrawing groups on the 5-phenyl ring enhance anticancer activity (Section 6.2) would lead a medicinal chemist to synthesize analogs with nitro, cyano, or trifluoromethyl groups at that position. mdpi.com

Bioisosteric Replacement: This involves replacing a part of the molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's profile. For example, replacing the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole isostere was shown to cause a drastic drop in anticancer activity, confirming the critical role of the thiadiazole scaffold itself in that particular series. mdpi.comnih.gov

Stereochemical Optimization: As discussed in Section 6.4, once the more active enantiomer is identified, synthetic routes can be designed to produce only that specific stereoisomer, leading to a more potent and potentially safer drug.

By integrating experimental SAR data with computational QSAR and docking models, researchers can prioritize the synthesis of the most promising compounds, accelerating the hit-to-lead and lead optimization phases of drug development. acs.org

Advanced Derivatization and Scaffold Hybridization Strategies for 2 1 Chloroethyl 5 Phenyl 1,3,4 Thiadiazole

Design and Synthesis of Novel Hybrid Molecules Containing the 1,3,4-Thiadiazole (B1197879) Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with enhanced affinity, improved biological activity profiles, or novel mechanisms of action. The chloroethyl moiety on the 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole scaffold is an excellent electrophilic site for linking with various nucleophilic bioactive molecules.

Combination with Other Nitrogen/Sulfur Heterocycles (e.g., triazoles, benzimidazoles, quinolines)

Hybrid molecules incorporating the 1,3,4-thiadiazole nucleus with other heterocyclic systems such as triazoles, benzimidazoles, or quinolines have attracted significant interest. mdpi.commdpi.comnih.gov The synthesis of these hybrids typically involves the reaction of the chloroethyl group with a nucleophilic atom (e.g., nitrogen or sulfur) on the partner heterocycle.

Triazole Hybrids: 1,2,4-triazole (B32235) moieties can be linked to the 1,3,4-thiadiazole core. For instance, a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol can serve as the nucleophile, with its thiol group attacking the carbon atom bearing the chlorine in this compound, forming a stable thioether linkage. nih.gov Such hybrid molecules are explored for their combined biological effects. mdpi.com

Benzimidazole Hybrids: Benzimidazole derivatives, particularly those with a mercapto group (e.g., 2-mercapto-1H-benzimidazole), can be readily coupled. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the benzimidazole displaces the chloride to form a new C-S bond, effectively tethering the two heterocyclic systems. frontiersin.org

Quinoline Hybrids: Quinoline-based structures can be hybridized with the 1,3,4-thiadiazole scaffold. mdpi.comresearchgate.net A common synthetic route involves preparing a quinoline derivative with a nucleophilic handle, such as a thiol or an amine, which can then react with the chloroethyl group of the thiadiazole starting material. These hybrid structures are investigated for a range of potential biological activities. doaj.org

Table 1: Examples of Heterocyclic Hybridization Strategies
Partner HeterocycleLinking StrategyResulting LinkagePotential Application Area
1,2,4-TriazoleNucleophilic substitution with a triazole-thiolThioether (-S-)Antimicrobial Research
BenzimidazoleNucleophilic substitution with a 2-mercaptobenzimidazoleThioether (-S-)Anticancer Research
QuinolineNucleophilic substitution with an amino- or thiol-functionalized quinolineAmino (-NH-) or Thioether (-S-)Antimicrobial Research

Integration with Amino Acid Derivatives

The conjugation of amino acids to heterocyclic scaffolds is a strategy used to potentially enhance cell permeability and target specific biological pathways. The chloroethyl group of this compound can be reacted with the nucleophilic amino group (-NH2) or the carboxylate group (-COO⁻) of an amino acid or its ester derivative. The reaction with the amino group would form a secondary amine linkage, while reaction with a carboxylate would yield an ester linkage, tethering the amino acid to the thiadiazole core. This approach allows for the systematic exploration of structure-activity relationships by varying the amino acid side chain.

Conjugation with Natural Products or Bioactive Ligands

Linking the 1,3,4-thiadiazole moiety to natural products or other bioactive ligands can produce conjugates with novel properties. Natural products, such as glucosides, possess inherent biological activities and complex three-dimensional structures. frontiersin.org The hydroxyl groups on a sugar moiety, for example, can be deprotonated to act as nucleophiles, reacting with the chloroethyl group to form ether linkages. This strategy was demonstrated in the synthesis of 1,3,4-thiadiazole derivatives of glucosides, which were investigated for their biological activities. frontiersin.org Similarly, other bioactive ligands containing nucleophilic functional groups can be attached to the this compound scaffold to create hybrid molecules for research evaluation. nih.gov

Prodrug Approaches for Enhanced Efficacy or Targeted Delivery (General Concept, no specific dosage)

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. nih.govresearchgate.net This approach can be used to improve pharmacokinetic properties such as absorption, distribution, and targeted delivery. For this compound, the chloroethyl group can be replaced by a promoiety. This creates a carrier-linked prodrug where the bond between the thiadiazole scaffold and the promoiety is designed to be cleaved under specific physiological conditions (e.g., by enzymatic action or pH change), releasing the active 1,3,4-thiadiazole derivative. The design of the promoiety is crucial for controlling the release profile and targeting specific tissues or cells.

Exploration of Metal Complexes of this compound and its Derivatives

The 1,3,4-thiadiazole ring contains nitrogen and sulfur atoms that can act as donor atoms to coordinate with metal ions, forming stable metal complexes. nih.govresearchgate.netresearchgate.net Derivatives of this compound, especially those synthesized through the strategies mentioned above, can act as ligands for various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.netresearchgate.net The coordination can occur through the ring nitrogen atoms and/or the sulfur atom, as well as other donor atoms present in the hybridized moiety. nih.gov The formation of these metal complexes can significantly alter the physicochemical properties of the parent ligand, which is a key area of investigation in coordination chemistry. researchgate.netscispace.com

Table 2: Metals Explored for Complexation with 1,3,4-Thiadiazole Derivatives
Metal IonTypical Coordination Sites on LigandResulting Geometry (Example)
Copper (II)Thiadiazole ring nitrogen, exocyclic amine/thiol sulfurSquare Planar, Octahedral
Nickel (II)Thiadiazole ring nitrogen, exocyclic amine/thiol sulfurOctahedral
Cobalt (II)Thiadiazole ring nitrogen, exocyclic amine/thiol sulfurOctahedral
Zinc (II)Thiadiazole ring nitrogen, phenolic oxygenTetrahedral

Development of Nanoparticle-Based Formulations for Research Applications

Nanoparticle-based drug delivery systems offer a platform for improving the delivery of research compounds. researchgate.netuobaghdad.edu.iq Derivatives of this compound can be formulated into various types of nanoparticles to enhance their utility in research settings.

Polymer-Based Nanoparticles: The derivatized thiadiazole compound can be encapsulated within or covalently attached to biodegradable polymers to form nanoparticles. For instance, thiadiazole monomers can be polymerized to form polymer chains that are then used to create nanocomposites, such as with silica (B1680970) nanoparticles. doaj.org This approach allows for controlled release studies and targeted delivery research.

Lipid-Based Nanoparticles (LNPs): LNPs, such as liposomes or solid lipid nanoparticles, can encapsulate hydrophobic thiadiazole derivatives within their lipid core or bilayer. This formulation is useful for studying the effects of enhanced solubility and altered pharmacokinetic profiles in preclinical research models.

These nanoparticle formulations are valuable tools for investigating the biological activities and potential applications of novel thiadiazole compounds in a research context.

Future Research Directions and Translational Potential for 2 1 Chloroethyl 5 Phenyl 1,3,4 Thiadiazole

Identification of Novel Biological Targets for 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole

A crucial first step in realizing the therapeutic potential of this compound is the identification of its specific biological targets. The 1,3,4-thiadiazole (B1197879) core is a versatile pharmacophore known to interact with a wide range of proteins. bepls.comresearchgate.net Derivatives of this scaffold have demonstrated activity against various enzymes and receptors, suggesting that this compound could also exhibit specific binding affinities.

Future research should employ a combination of high-throughput screening and target-based assays to identify novel biological targets. Techniques such as differential proteomics and chemical proteomics can be utilized to identify proteins that interact with the compound in a cellular context. Given that various 1,3,4-thiadiazole derivatives have shown promise as anticancer agents, initial investigations could focus on targets relevant to cancer progression, such as protein kinases, topoisomerases, and histone deacetylases (HDACs). mdpi.comnih.govmdpi.com For instance, certain derivatives have been found to inhibit Abl protein kinase and show selective activity against Bcr-Abl positive cell lines. nih.gov

Furthermore, considering the structural similarities to known inhibitors of enzymes like carbonic anhydrase and cyclooxygenase, these could also be explored as potential targets. researchgate.net A systematic approach to screening against a panel of known drug targets will be instrumental in elucidating the specific molecular interactions of this compound.

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

Once potential biological targets are identified, a deeper understanding of the compound's mechanism of action at both the molecular and cellular levels is imperative. This involves elucidating how the interaction of this compound with its target protein translates into a cellular response.

At the molecular level, techniques such as X-ray crystallography and NMR spectroscopy can be employed to determine the precise binding mode of the compound to its target. This structural information is invaluable for understanding the key interactions that drive its biological activity and for guiding the rational design of more potent and selective derivatives.

At the cellular level, studies should focus on the downstream effects of target engagement. For example, if the compound is found to inhibit a particular kinase, subsequent research should investigate its impact on the corresponding signaling pathway. bepls.com Cell-based assays can be used to assess the effects on cell proliferation, apoptosis, cell cycle progression, and other relevant cellular processes. rsc.orgnih.gov Understanding these mechanisms is critical for predicting the compound's therapeutic effects and potential side effects.

Exploration of New Therapeutic Areas (excluding human clinical trials)

The diverse biological activities reported for 1,3,4-thiadiazole derivatives suggest that this compound may have therapeutic potential in a range of diseases beyond cancer. researchgate.netmdpi.com Preclinical studies should be initiated to explore its efficacy in other therapeutic areas.

Given that some 1,3,4-thiadiazole derivatives have shown anticonvulsant activity, investigating the potential of this compound in neurological disorders is a promising avenue. nih.govnih.gov Preclinical models of epilepsy could be used to assess its efficacy. Furthermore, the potential of this compound in Alzheimer's disease could be explored, as some thiadiazole derivatives have been reported to inhibit acetylcholinesterase. tbzmed.ac.irbohrium.comresearchgate.net

The antimicrobial properties of the 1,3,4-thiadiazole scaffold are also well-documented, with derivatives showing activity against various bacterial and fungal strains. nih.gov Therefore, preclinical evaluation of this compound for its potential as an antibacterial or antifungal agent is warranted.

Development of Advanced Synthetic Routes for Scalable Production

For any promising therapeutic candidate, the development of an efficient and scalable synthetic route is a critical step towards its potential clinical application. While various methods for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles have been reported, future research should focus on developing a process that is not only high-yielding but also cost-effective and environmentally friendly. semanticscholar.orgnih.govresearchgate.net

Computational-Guided Discovery and Optimization of Derivatives

Computational modeling and simulation can play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. In silico techniques can be used to predict the binding affinity of new analogs to the identified biological target, thereby prioritizing the synthesis of the most promising compounds. nih.gov

Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with biological activity, can be enhanced through computational approaches. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of unsynthesized derivatives. Molecular docking simulations can provide insights into the binding modes of different analogs, helping to explain observed SAR trends and guide the design of new compounds with improved potency and selectivity. nih.gov These computational tools can significantly reduce the time and resources required for lead optimization.

Integration with Systems Biology Approaches for Comprehensive Biological Profiling

A systems biology approach can provide a holistic understanding of the biological effects of this compound. nih.govnih.gov Instead of focusing on a single target or pathway, systems biology aims to understand how the compound perturbs the entire cellular network. This can be achieved by integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics.

For example, gene expression profiling using microarrays or RNA-sequencing can reveal the global transcriptional changes induced by the compound. drugtargetreview.com Proteomic analysis can identify changes in protein expression and post-translational modifications. Metabolomic profiling can uncover alterations in cellular metabolism. By integrating these datasets, it is possible to construct a comprehensive picture of the compound's biological effects and to identify potential off-target effects and mechanisms of toxicity. drugtargetreview.com This systems-level understanding is crucial for a thorough preclinical evaluation and for predicting the compound's behavior in a complex biological system.

Q & A

Q. What are the common synthetic routes for 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of thiosemicarbazides or hydrazine derivatives with carboxylic acids under acidic conditions. For example, Mn(II)-catalyzed reactions have been employed to synthesize analogous thiadiazole derivatives, where MnCl₂·4H₂O acts as a catalyst in ethanol under reflux (70–80°C) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to sodium monochloroacetate) and reaction time (1–3 hours), followed by acidification with glacial acetic acid to precipitate the product. Purification often involves recrystallization from ethanol or column chromatography .

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Structural elucidation relies on a combination of spectroscopic and chromatographic techniques:
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, C=S stretch at ~1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, CH₂Cl group at δ 4.1–4.3 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between thiadiazole and phenyl rings ~15–25°) .
  • HPLC/MS : Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) .

Advanced Research Questions

Q. How do structural modifications (e.g., conjugated double bonds) influence fluorescence properties in thiadiazole derivatives?

  • Methodological Answer : Introducing conjugated systems (e.g., styryl groups) shifts fluorescence emission via π-π* transitions. For example:
  • Derivatives like 2-(4-methoxyphenyl)-5-styryl-1,3,4-thiadiazole (MPST) exhibit red-shifted emission (390–550 nm) compared to non-conjugated analogs (360–500 nm) due to extended conjugation .
  • Quantum yield (Φ) is measured using a reference standard (e.g., quinine sulfate), with MPST showing Φ = 0.42 vs. 0.28 for non-conjugated HPPT .
  • Solvatochromic studies in polar solvents (e.g., DMSO) further validate charge-transfer interactions .

Q. What biochemical assays are used to evaluate the inhibitory activity of this compound derivatives against enzymes like SHP1?

  • Methodological Answer : SHP1 Inhibition Assay :
  • Procedure : Compounds are tested at 50 μM against recombinant SHP1 enzyme using p-nitrophenyl phosphate (pNPP) as a substrate. Activity is measured via absorbance at 405 nm .
  • Data Table :
CompoundR1R2Inhibition (%) at 50 μMIC₅₀ (μM)
4aHCl78.2 ± 2.112.4 ± 0.9
4bMeF65.5 ± 3.418.7 ± 1.2
  • Analysis : Dose-response curves (log[inhibitor] vs. normalized response) are fitted using GraphPad Prism to calculate IC₅₀ values .

Q. How do computational methods like DFT and molecular docking enhance understanding of this compound’s reactivity and bioactivity?

  • Methodological Answer :
  • DFT Studies : B3LYP/6-311++G(d,p) calculations predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and reactive sites (e.g., chloroethyl group as electrophilic center) . Vibrational frequencies are matched with experimental IR data (RMSD < 10 cm⁻¹) .
  • Molecular Docking : AutoDock Vina is used to simulate binding to SHP1 (PDB: 1GWQ). Key interactions include:
  • Chloroethyl group forming hydrophobic contacts with Val⁴⁵⁶ and Leu⁴⁰⁷.
  • Thiadiazole ring engaging in π-stacking with Phe⁴⁵⁸ .
  • MD Simulations : GROMACS assesses stability (RMSD < 2.0 Å over 100 ns) .

Q. How can contradictions in reported biological activities of thiadiazole derivatives be resolved?

  • Methodological Answer : Discrepancies arise from:
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition but reduce solubility, skewing IC₅₀ values .
  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) alters protonation states of active site residues .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) to compare datasets. Replicate experiments in triplicate under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.